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Compound of Interest

Compound Name: Otophylloside B

Cat. No.: B1251196 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of Otophylloside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies

used for the structural elucidation of Otophylloside B, a C21 steroidal glycoside isolated from

the roots of Cynanchum otophyllum. While the original 1986 publication by Mu et al. outlining

the initial characterization of Otophylloside B is not publicly available in its entirety, this

document details the expected spectroscopic data based on the known structure of C21

steroidal glycosides and provides standardized experimental protocols for each analytical

technique.

Data Presentation: Expected Spectroscopic Data
The following tables summarize the anticipated quantitative data from the spectroscopic

analysis of Otophylloside B. These values are based on characteristic spectral data for C21

steroidal glycosides.

Table 1: Ultraviolet (UV) Spectroscopy Data
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Feature Expected Value

λmax ~217 nm

Solvent Methanol or Ethanol

Interpretation

The expected absorption is primarily due to the

α,β-unsaturated ketone moiety within the

steroidal aglycone. The lack of extensive

conjugation results in a relatively low

wavelength maximum.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3400 (broad) O-H Stretching

~2930 C-H (sp³) Stretching

~1710 C=O (ketone) Stretching

~1660 C=C (alkene) Stretching

~1060 C-O (glycosidic) Stretching

Table 3: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~0.95 s 3H H-19 (CH₃)

~1.20 s 3H H-18 (CH₃)

~2.15 s 3H H-21 (CH₃)

~3.40-4.00 m - Sugar Protons

~4.50 d 1H Anomeric Proton

~5.35 s 1H H-6 (Olefinic)
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Table 4: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Carbon Assignment

~14.0 C-19

~21.0 C-18

~31.0 C-21

~60.0-80.0 Sugar Carbons

~100.0 Anomeric Carbon

~121.0 C-6

~170.0 C-5

~209.0 C-20 (Ketone)

Table 5: Mass Spectrometry (MS) Data

m/z Value Ion Type Interpretation

[M+Na]⁺ Molecular Ion Adduct
Provides the molecular weight

of the glycoside.

[M-sugar+H]⁺ Fragment Ion

Corresponds to the mass of

the aglycone after glycosidic

bond cleavage.

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

a) Ultraviolet (UV) Spectroscopy

A solution of Otophylloside B is prepared in a UV-grade solvent such as methanol at a

concentration of approximately 0.1 mg/mL. The UV spectrum is recorded using a dual-beam

spectrophotometer from 200 to 400 nm. The solvent is used as a reference blank.
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b) Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the purified Otophylloside B is mixed with dry potassium bromide (KBr) and

pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of Otophylloside B is dissolved in 0.5 mL of deuterated chloroform

(CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. ¹H NMR and ¹³C

NMR spectra are acquired on a 400 MHz spectrometer. For complete structural assignment,

2D NMR experiments including COSY, HSQC, and HMBC are also performed.

d) Mass Spectrometry (MS)

High-resolution mass spectra are obtained on a time-of-flight (TOF) mass spectrometer

equipped with an electrospray ionization (ESI) source. The sample is dissolved in methanol

and infused into the mass spectrometer. Data is collected in positive ion mode to observe the

sodium adduct of the molecular ion.

Mandatory Visualization
The following diagrams illustrate the general workflow and logical relationships in the

spectroscopic analysis of a natural product like Otophylloside B.
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Caption: Experimental workflow for the analysis of Otophylloside B.
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Caption: Logical relationships in spectroscopic data interpretation.

To cite this document: BenchChem. [spectroscopic analysis of Otophylloside B (UV, IR,
NMR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1251196#spectroscopic-analysis-of-otophylloside-b-
uv-ir-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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